2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- 2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;acetate
Uniqueness
2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride is unique due to its specific ester and hydrochloride functional groups, which may confer distinct chemical and biological properties compared to similar compounds. These unique features can influence its reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
88368-69-8 |
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Molecular Formula |
C17H26ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-5-18(6-2)11-12-22-17(19)10-8-14-7-9-15(20-3)16(13-14)21-4;/h7-10,13H,5-6,11-12H2,1-4H3;1H/b10-8+; |
InChI Key |
ONWGTXUHKWTSTC-VRTOBVRTSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC.Cl |
Origin of Product |
United States |
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